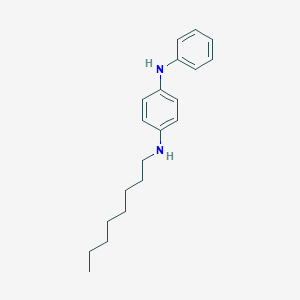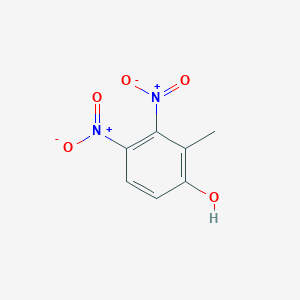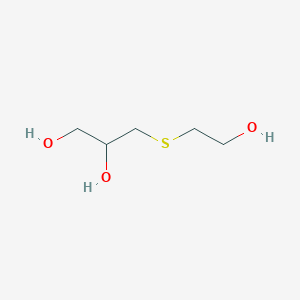
3-((2-Hydroxyethyl)thio)-1,2-propanediol
Overview
Description
3-((2-Hydroxyethyl)thio)-1,2-propanediol (HTPD) is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects. HTPD has been used in a variety of research applications, including as a reducing agent, a crosslinking agent, and a stabilizer.
Mechanism Of Action
The mechanism of action of 3-((2-Hydroxyethyl)thio)-1,2-propanediol is not well understood. However, it is believed that the thiol group in 3-((2-Hydroxyethyl)thio)-1,2-propanediol may play a role in its biological activity. Thiol-containing compounds have been shown to have antioxidant properties and may also play a role in regulating cellular redox status.
Biochemical And Physiological Effects
3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to protect against oxidative stress. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been shown to have anti-inflammatory activity and to regulate immune function. In addition, 3-((2-Hydroxyethyl)thio)-1,2-propanediol has been shown to have neuroprotective effects and to improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol in lab experiments is its versatility. It can be used as a reducing agent, a crosslinking agent, and a stabilizer, making it useful in a variety of research applications. However, one limitation of using 3-((2-Hydroxyethyl)thio)-1,2-propanediol is its potential toxicity. Thiol-containing compounds can be toxic at high concentrations, and caution should be taken when handling 3-((2-Hydroxyethyl)thio)-1,2-propanediol.
Future Directions
There are several future directions for research involving 3-((2-Hydroxyethyl)thio)-1,2-propanediol. One area of research could be to further investigate its antioxidant and anti-inflammatory properties and to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases and inflammatory disorders. Another area of research could be to investigate its potential as a component in the synthesis of novel surfactants and other materials. Finally, future research could focus on developing new synthetic methods for 3-((2-Hydroxyethyl)thio)-1,2-propanediol that are more efficient and environmentally friendly.
Scientific Research Applications
3-((2-Hydroxyethyl)thio)-1,2-propanediol has been used in a variety of scientific research applications. It has been used as a reducing agent in the preparation of gold nanoparticles and as a crosslinking agent in the preparation of hydrogels. 3-((2-Hydroxyethyl)thio)-1,2-propanediol has also been used as a stabilizer in the preparation of liposomes and as a component in the synthesis of surfactants.
properties
CAS RN |
1468-40-2 |
|---|---|
Product Name |
3-((2-Hydroxyethyl)thio)-1,2-propanediol |
Molecular Formula |
C5H12O3S |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C5H12O3S/c6-1-2-9-4-5(8)3-7/h5-8H,1-4H2 |
InChI Key |
RFEMNKMKESLWMT-UHFFFAOYSA-N |
SMILES |
C(CSCC(CO)O)O |
Canonical SMILES |
C(CSCC(CO)O)O |
Other CAS RN |
1468-40-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

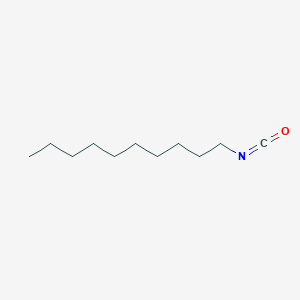
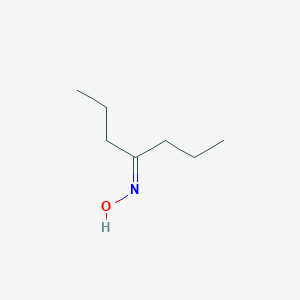
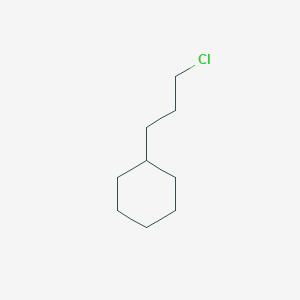
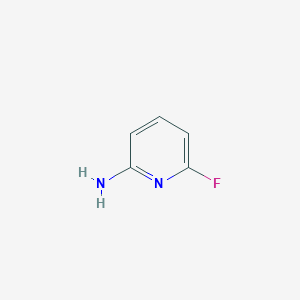
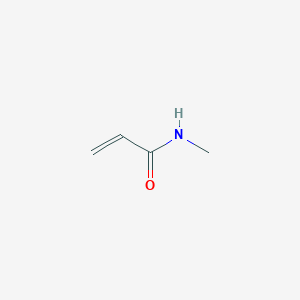
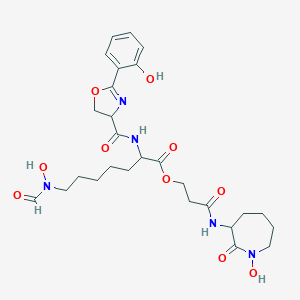
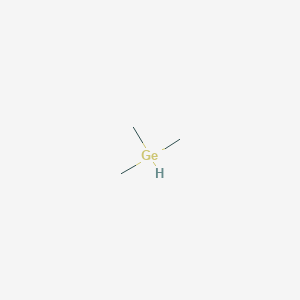
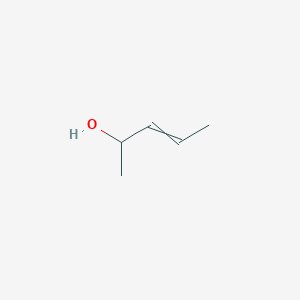
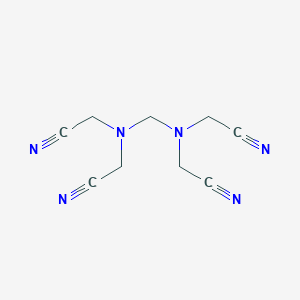
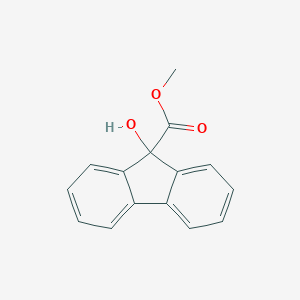
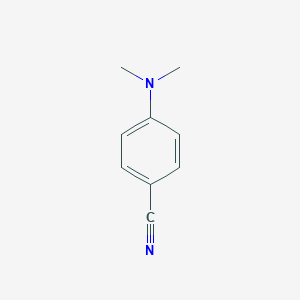
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
